molecular formula C19H24N4O2 B2614081 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide CAS No. 2379994-96-2

3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide

Cat. No.: B2614081
CAS No.: 2379994-96-2
M. Wt: 340.427
InChI Key: ZUFRCLFJTKXQKT-UHFFFAOYSA-N
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Description

3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a benzodiazole ring, and an azetidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide typically involves multiple steps. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the cyclopropyl group. The azetidine ring is then formed, and finally, the oxolan-2-ylmethyl group is attached to complete the synthesis. Common reagents used in these reactions include cyclopropylamine, benzodiazole derivatives, and azetidine-1-carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-(2-cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-19(20-10-15-4-3-9-25-15)22-11-14(12-22)23-17-6-2-1-5-16(17)21-18(23)13-7-8-13/h1-2,5-6,13-15H,3-4,7-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFRCLFJTKXQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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